molecular formula C16H21NO4 B1286845 (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate CAS No. 435275-85-7

(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Katalognummer B1286845
CAS-Nummer: 435275-85-7
Molekulargewicht: 291.34 g/mol
InChI-Schlüssel: NJRONXOELMBCSE-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a compound that is structurally related to a series of piperidine derivatives known for their pharmacological activities. Piperidine derivatives have been extensively studied due to their potential as therapeutic agents, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Enhanced AChE activity is associated with neurodegenerative diseases such as Alzheimer's disease, making AChE inhibitors valuable for their therapeutic potential .

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, compound 13e, a potent AChE inhibitor, was synthesized by incorporating an indanone moiety into the piperidine structure . Another study reported the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate, which involved reduction, p-fluorobenzoylation, and nucleophilic substitution reactions . Additionally, an efficient and practical asymmetric synthesis of a piperidine dicarboxylate, a useful intermediate for nociceptin antagonists, was developed using diastereoselective reduction and isomerization steps . Microbial reduction has also been employed to produce enantiomerically pure piperidine derivatives, demonstrating the utility of biocatalysis in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The crystal structure of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined, providing insights into the spatial arrangement of the molecule, which is essential for understanding its binding to AChE . The stereochemistry of the piperidine ring and the substituents attached to it play a significant role in the compound's biological activity and selectivity.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions during their synthesis and interaction with biological targets. The introduction of different substituents and functional groups can dramatically enhance the activity of these compounds. For example, substituting the benzamide moiety with a bulky group or introducing an alkyl or phenyl group at the nitrogen atom of benzamide has been shown to increase anti-AChE activity . These modifications can affect the basicity of the nitrogen atom in the piperidine ring, which is an important factor in the compound's activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The crystal structure analysis provides information on the compound's solid-state properties, which can affect its formulation and delivery as a therapeutic agent . The stereochemistry of the piperidine derivatives, as indicated by the high diastereo- and enantioselectivity in microbial reductions, is also a critical factor in determining the compound's pharmacokinetic and pharmacodynamic properties .

Wissenschaftliche Forschungsanwendungen

Microbial Reduction and Stereospecificity

A study conducted by Guo et al. (2006) investigated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which is structurally related to (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. This study demonstrated that the majority of evaluated microorganisms produced ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate as the major product with high diastereo- and enantioselectivities. This indicates the compound’s potential in microbial biotransformation processes and its stereospecific applications (Guo et al., 2006).

Asymmetric Synthesis in Pharmaceutical Compounds

Jona et al. (2009) developed an efficient and practical asymmetric synthesis method for a derivative of piperidine-1,3-dicarboxylate, which is a useful intermediate in the synthesis of nociceptin antagonists. This method highlights the importance of (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate in synthesizing complex pharmaceutical compounds (Jona et al., 2009).

Role in Synthesis of Protein Kinase Inhibitors

Hao et al. (2011) described the asymmetric synthesis of a compound starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, which led to the creation of a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. This underscores the compound's potential use in the development of important therapeutic agents (Hao et al., 2011).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. This research is significant as it demonstrates the potential therapeutic applications of piperidine derivatives in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Enantioselective Benzylation

Wang et al. (2018) explored the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate. This study is important for the synthesis of biologically active compounds that contain a chiral 3-benzylpiperidine backbone, highlighting the versatility of piperidine-1,3-dicarboxylate derivatives in creating chiral compounds (Wang et al., 2018).

Safety And Hazards

The safety information for “®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .

Eigenschaften

IUPAC Name

1-O-benzyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRONXOELMBCSE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582129
Record name 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

CAS RN

435275-85-7
Record name 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a room temperature solution of 4.05 g (25.8 mmoles) of ethyl nipecotate and 4.33 g (51.5 mmoles) of NaHCO3 in water (26 mL) was added benzyl chloroformate (4.1 mL, 28.3 mmol). The reaction mixture was stirred at 23° C. under an atmosphere of N2 overnight. The crude products were diluted with water, extracted with Et2O, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→70:30 hexane:EtOAc) to yield the title compound as a clear colorless oil.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF-water (100 mL) was added benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g, 86% yield) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. was added to ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF:water (100 mL). The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate, 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g 86% yield) as an oil.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.